molecular formula C25H26O3 B11164467 7-{[(2E)-3,7-dimethyl-2,6-octadien-1-yl]oxy}-4-phenyl-2H-chromen-2-one

7-{[(2E)-3,7-dimethyl-2,6-octadien-1-yl]oxy}-4-phenyl-2H-chromen-2-one

Cat. No.: B11164467
M. Wt: 374.5 g/mol
InChI Key: KZCXEBBZROILCL-XMHGGMMESA-N
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Description

The compound 7-{[(2E)-3,7-dimethyl-2,6-octadien-1-yl]oxy}-4-phenyl-2H-chromen-2-one is a complex organic molecule that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry. This particular compound features a chromen-2-one core with a phenyl group at the 4-position and a geranyl ether moiety at the 7-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-{[(2E)-3,7-dimethyl-2,6-octadien-1-yl]oxy}-4-phenyl-2H-chromen-2-one typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic effects in various diseases:

  • Anticancer Properties : Studies have shown that derivatives of chromenes exhibit anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. The specific mechanisms may involve the modulation of signaling pathways related to cell survival and proliferation.
  • Neuroprotective Effects : Research indicates that compounds similar to this one may offer protective effects against neurodegenerative diseases such as Alzheimer's. They can inhibit the aggregation of amyloid-beta peptides and reduce oxidative stress .

Biological Activities

The compound exhibits several notable biological activities:

  • Antioxidant Activity : It scavenges free radicals and reduces oxidative stress, which is crucial for preventing cellular damage.
  • Anti-inflammatory Effects : The compound inhibits the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory responses.
  • Antimicrobial Properties : It has shown efficacy against various bacterial and fungal strains by disrupting microbial cell membranes, making it a candidate for developing new antimicrobial agents .

Chemical Synthesis

This compound serves as a valuable building block in organic synthesis:

  • Synthesis of Complex Molecules : The chromene framework allows for further functionalization, enabling the synthesis of more complex organic molecules used in pharmaceuticals and agrochemicals.

Industrial Applications

The compound's unique properties lend themselves to various industrial applications:

  • Material Science : It is explored for use in developing new materials due to its chemical stability and reactivity.

Case Studies

Several studies have highlighted the applications of this compound:

Study TitleFindings
Anticancer Activity of Chromene DerivativesDemonstrated that derivatives can induce apoptosis in cancer cell lines, showing promise for cancer therapy .
Neuroprotective Effects of ChromenesFound that certain derivatives protect neuronal cells from oxidative stress-induced damage, suggesting potential for Alzheimer's treatment .
Antimicrobial Activity AssessmentEvaluated the antimicrobial properties against various pathogens, indicating effectiveness comparable to standard antibiotics .

Mechanism of Action

The mechanism of action of 7-{[(2E)-3,7-dimethyl-2,6-octadien-1-yl]oxy}-4-phenyl-2H-chromen-2-one involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

7-{[(2E)-3,7-dimethyl-2,6-octadien-1-yl]oxy}-4-phenyl-2H-chromen-2-one: can be compared with other similar compounds, such as:

The uniqueness of This compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

The compound 7-{[(2E)-3,7-dimethyl-2,6-octadien-1-yl]oxy}-4-phenyl-2H-chromen-2-one , also known by its CAS number 495-02-3, is a derivative of chromenone that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H22O3C_{19}H_{22}O_{3}, with a molecular weight of approximately 298.38 g/mol. The structure features a chromenone backbone substituted with a 3,7-dimethyl-2,6-octadienyl group, which is believed to play a crucial role in its biological activity.

Structural Formula

\text{7 2E 3 7 dimethyl 2 6 octadien 1 yl oxy}-4-phenyl-2H-chromen-2-one}

Antifungal Activity

Research has indicated that derivatives of 3,7-dimethyl-2,6-octadienoic acid , which share structural similarities with our compound of interest, exhibit significant antifungal properties. For instance, a study highlighted that certain synthesized compounds showed inhibition rates of up to 94% against Rhizoctonia solani at concentrations as low as 50 µg/mL .

Cytotoxic Effects

In vitro studies have demonstrated that compounds related to the chromenone family can exhibit selective cytotoxicity against various cancer cell lines. For example, the compound's analogs have shown promising results in inhibiting the viability of glioma cells while sparing normal astrocytes . This selectivity suggests potential applications in cancer therapy.

Neuroprotective Properties

Recent investigations into the neuroprotective effects of related compounds have revealed their ability to mitigate oxidative stress and inflammation in neuronal cells. A study on extracts from Clitoria ternatea demonstrated that certain fractions could enhance cell viability while reducing nitric oxide production in BV-2 microglial cells . This suggests that compounds with similar structures may also possess neuroprotective effects.

The biological activity of This compound can be attributed to several mechanisms:

  • Antioxidant Activity : The presence of phenolic structures is known to confer antioxidant properties, helping to scavenge free radicals and reduce oxidative stress.
  • Enzyme Inhibition : Compounds in this class may inhibit specific enzymes involved in fungal growth or cancer cell proliferation.
  • Cell Signaling Modulation : By interacting with cell signaling pathways, these compounds can influence cell survival and apoptosis.

Synthesis and Testing

A study focused on synthesizing various octadienoic acid derivatives tested their antifungal efficacy against Fusarium graminearum and Rhizoctonia solani. The most effective compounds demonstrated EC50 values significantly lower than those of existing antifungal agents .

Neuroprotective Effects

Another research effort examined the neuroprotective effects of plant extracts containing similar chromenone derivatives. The results indicated that these extracts could reduce neuroinflammation and improve neuronal survival rates under stress conditions .

Properties

Molecular Formula

C25H26O3

Molecular Weight

374.5 g/mol

IUPAC Name

7-[(2E)-3,7-dimethylocta-2,6-dienoxy]-4-phenylchromen-2-one

InChI

InChI=1S/C25H26O3/c1-18(2)8-7-9-19(3)14-15-27-21-12-13-22-23(20-10-5-4-6-11-20)17-25(26)28-24(22)16-21/h4-6,8,10-14,16-17H,7,9,15H2,1-3H3/b19-14+

InChI Key

KZCXEBBZROILCL-XMHGGMMESA-N

Isomeric SMILES

CC(=CCC/C(=C/COC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC=CC=C3)/C)C

Canonical SMILES

CC(=CCCC(=CCOC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC=CC=C3)C)C

Origin of Product

United States

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